molecular formula C8H11N3O4 B8720734 2-(2,3-Dihydroxy-1-propylamino)-3-nitropyridine

2-(2,3-Dihydroxy-1-propylamino)-3-nitropyridine

Cat. No. B8720734
M. Wt: 213.19 g/mol
InChI Key: HGEOONYQZVSZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydroxy-1-propylamino)-3-nitropyridine is a useful research compound. Its molecular formula is C8H11N3O4 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-Dihydroxy-1-propylamino)-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dihydroxy-1-propylamino)-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2,3-Dihydroxy-1-propylamino)-3-nitropyridine

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

3-[(3-nitropyridin-2-yl)amino]propane-1,2-diol

InChI

InChI=1S/C8H11N3O4/c12-5-6(13)4-10-8-7(11(14)15)2-1-3-9-8/h1-3,6,12-13H,4-5H2,(H,9,10)

InChI Key

HGEOONYQZVSZBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NCC(CO)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-3-nitropyridine (3.22 g, 20.3 mmol), 3-amino-1,2-propanediol (1.85 g, 20.3 mmol) and triethylamine (2.05 g, 20.3 mmol) in isopropanol (80 mL) was stirred at 20°-25° C. for 18 hours and then at reflux for 6 hours. After concentrating under reduced pressure, the residue was flash chromatographed over silica gel. Elution with 5% MeOH-95% CHCl3 and recrystallization from EtOAc-hexane afforded analytically pure product (2.64 g, 61%), m.p. 95.5°-98.0° C.
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
61%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.